2-Cyclopentene-1-acetic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Cyclopentene-1-acetic acid and related compounds has been explored through various methods, including enantioselective cyclizations cocatalyzed by acetic acid and a chiral N-heterocyclic carbene (NHC), demonstrating high reactivity and selectivity (Liu et al., 2012). Moreover, palladium-catalyzed allylic alkylations have been utilized to produce enantiomerically pure derivatives of cyclopentene, showcasing the versatility of synthetic approaches to access this compound and its derivatives (Seemann et al., 2003).
Molecular Structure Analysis
The molecular and crystal structure of cyclopentene derivatives has been elucidated through various studies, including the analysis of macrocyclic compounds forming clathrates with acetic acid. These studies reveal the intricate interactions and the spatial arrangement of atoms within these compounds, providing insight into their reactivity and binding capabilities (Rizzoli et al., 1982).
Chemical Reactions and Properties
The chemical reactivity of 2-Cyclopentene-1-acetic acid and its derivatives has been extensively studied, including photochemical and thermal isomerizations revealing the influence of acyl groups on the compound's reactivity. These studies demonstrate the compound's versatility in undergoing various chemical transformations, serving as a valuable synthetic intermediate (Schaffner, 1976).
Physical Properties Analysis
The physical properties, such as the thermodynamic aspects of synthesis from cyclopentene, have been analyzed to understand the optimal conditions for reactions involving 2-Cyclopentene-1-acetic acid derivatives. Such studies provide a comprehensive understanding of the factors influencing the synthesis and stability of these compounds (Yao et al., 2015).
Chemical Properties Analysis
The chemical properties of 2-Cyclopentene-1-acetic acid, including its role in cycloaddition reactions and its potential as a building block for the synthesis of complex organic molecules, have been thoroughly investigated. These studies highlight the compound's utility in constructing polyfunctionalized cyclohexanones and other cyclopentene derivatives, demonstrating its significance in organic synthesis (Ma et al., 2009).
Scientific Research Applications
Synthesis of Cyclopentanol : 2-Cyclopentene-1-acetic acid is involved in the synthesis of cyclopentanol, a significant chemical intermediate. This process includes an initial addition-esterification reaction with acetic acid, followed by transesterification with methanol. Thermodynamic calculations and experimental results show that low temperatures favor these reactions (Yao et al., 2015).
Potential Inhibitors of Penicillin-Sensitive Enzymes : Compounds derived from 2-cyclopenten-1-one with an acetic acid residue have been explored as potential alkylating inhibitors of penicillin-sensitive enzymes. However, certain derivatives were found to be inactive in tests (Durand et al., 1993).
Enantioselective Cyclizations : Acetic acid is used as a co-catalyst in the highly enantioselective cyclization of conjugated trienes to produce densely functionalized cyclopentenones. This process utilizes a chiral N-heterocyclic carbene and acetic acid, which enhances the stability and reactivity of the catalyst (Liu et al., 2012).
Formation of Cyclopentene and Tetrahydropyridazine Derivatives : The acetate group in 2-(acetoxymethyl)buta-2,3-dienoate is crucial for forming a 1,4-biselectrophilic intermediate that reacts with bisnucleophiles to produce cyclopentene derivatives (Zhang et al., 2010).
Conversion to Carbocyclic 2′-Deoxyribonucleoside Analogues : Synthesis of bromoacetates from cyclopentenes involves reactions with N-bromosuccinimide and silver acetate in acetic acid, leading to the production of 2′-deoxyribonucleoside analogues (Dhanda et al., 1999).
Isomerization in Photochemistry : The photochemistry of 1-acyl-2-cyclopentenes, including those with acetic acid derivatives, demonstrates varied behaviors based on the acyl group's nature, showing potential for photochemical and thermal isomerizations (Schaffner, 1976).
Catalysis in Olefin Epoxidation : 2-Cyclopentene-1-acetic acid derivatives are used in the homogeneous epoxidation of olefins using oxo-diperoxo tungstate(VI) complex as a catalyst, with acetic acid playing a role in the reaction medium (Maiti et al., 2006).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-cyclopent-2-en-1-ylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7(9)5-6-3-1-2-4-6/h1,3,6H,2,4-5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRZTJAACCRFRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864427 | |
Record name | (Cyclopent-2-en-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentene-1-acetic acid | |
CAS RN |
13668-61-6 | |
Record name | 2-Cyclopentene-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13668-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopent-2-enylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013668616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13668-61-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60126 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopent-2-enylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.755 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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